molecular formula C11H12N2O3 B577608 Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1220039-84-8

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B577608
M. Wt: 220.228
InChI Key: DGOFFRLWOOPFIA-UHFFFAOYSA-N
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Description

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound that falls under the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be analyzed using various techniques such as IR, 1H- and 13C-NMR, and mass spectral data . The molecular structure can also be calculated using density functional theory (DFT) and compared with the x-ray diffraction value .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be determined using various analytical techniques. The molecular weight of the compound is 148.16 g/mol . It has a topological polar surface area of 26.5 Ų and a complexity of 140 .

Scientific Research Applications

Application in Cancer Research

  • Field : Oncology
  • Summary : Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been synthesized and evaluated for cytotoxic activity . These compounds were designed in two series: aryl hydrazone derivatives and aryl triazole bearing group .
  • Methods : The in vitro cytotoxicity screening was carried out using MTT assay against three human cancer cells including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines as well as a non-cancer cell line (Vero) .
  • Results : Compound 7d bearing 4-bromophenyl pendant from aryl hydrazone series exhibited the highest cytotoxic potential with IC 50 values of 22.6 µM and 13.4 µM against MCF-7 and HT-29 cells, respectively, while it was not toxic towards non-cancer cells up to the concentration of 100 µM . Cell cycle analysis revealed that 7d increased the number of MCF-7 cells in the G0/G1 phase and also induced apoptosis in these cells .

Application in Anti-Tuberculosis Agents

  • Field : Medicinal Chemistry
  • Summary : Imidazopyridine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods : The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Application in Anti-Inflammatory Agents

  • Field : Pharmacology
  • Summary : Some imidazopyridine derivatives have been found to possess anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response .
  • Methods : The anti-inflammatory activity of these compounds is usually evaluated using in vitro and in vivo models of inflammation . This includes assays to measure the inhibition of pro-inflammatory cytokine production, as well as animal models of inflammation .

properties

IUPAC Name

ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-10-5-4-8(15-2)7-13(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOFFRLWOOPFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

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